![molecular formula C10H8BrNO5 B1449971 2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid CAS No. 320576-28-1](/img/structure/B1449971.png)
2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid
Overview
Description
2-(4-Bromobenzo[d][1,3]dioxole-5-carboxamido)acetic acid is a fine chemical that is used in research and as a reagent . It is also used as a building block for more complex compounds and as a versatile scaffold in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is known that it can be reacted with other chemicals to create new compounds . It is also used as a building block for more complex compounds and as a versatile scaffold in organic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C9H6BrNO5 . It has a molecular weight of 288.05 g/mol . The SMILES notation for this compound is OC(=O)NC(=O)c1ccc2OCOc2c1Br .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 288.05 g/mol . The compound should be stored at temperatures between 10°C and 25°C .Safety and Hazards
properties
IUPAC Name |
2-[(4-bromo-1,3-benzodioxole-5-carbonyl)amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO5/c11-8-5(10(15)12-3-7(13)14)1-2-6-9(8)17-4-16-6/h1-2H,3-4H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDLASSSLGPITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)C(=O)NCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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